tert-Butyldecalin
Description
tert-Butyldecalin (CAS No. 27193-30-2) is a bicyclic organic compound comprising a decalin (decahydronaphthalene) backbone substituted with a tert-butyl group. Decalin itself exists in cis and trans stereoisomers, and the addition of a bulky tert-butyl moiety introduces steric effects that influence its physicochemical properties. Key identifiers include:
Properties
CAS No. |
27193-30-2 |
|---|---|
Molecular Formula |
C14H26 |
Molecular Weight |
194.36 g/mol |
IUPAC Name |
1-tert-butyl-1,2,3,4,4a,5,6,7,8,8a-decahydronaphthalene |
InChI |
InChI=1S/C14H26/c1-14(2,3)13-10-6-8-11-7-4-5-9-12(11)13/h11-13H,4-10H2,1-3H3 |
InChI Key |
WBLIUUUYEJAFDN-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1CCCC2C1CCCC2 |
Origin of Product |
United States |
Comparison with Similar Compounds
Physicochemical Properties
While detailed data (e.g., boiling points, solubility) for this compound are absent in the evidence, inferences can be drawn:
- Polarity: Non-polar character due to hydrocarbon structure, similar to decalin but with slightly higher molecular weight.
Functional Comparisons with Other tert-Butyl Derivatives
Evidence highlights other tert-butyl compounds, though structurally distinct:
- Terbutaline Related Compound D (CAS 94109-61-2): A benzyl-tert-butyl amino ketone used as a pharmaceutical reference standard .
- Bosentan Related Compound B (CAS 174227-14-6): A sulfonamide derivative with a tert-butyl group, employed in drug impurity profiling .
- tert-Butylbenzene (CAS 98-06-6): A simpler aromatic analog with applications in organic synthesis .
Key differences :
- This compound lacks functional groups (e.g., amines, sulfonamides) present in these derivatives, limiting its utility in pharmacologically active roles but enhancing stability for solvent applications.
Research Findings and Limitations
- Synthesis and purity: High-purity tert-butyl compounds (e.g., tert-Butyl 2-[(cyclopropylmethyl)amino]acetate hydrochloride, 95% purity ) underscore the importance of purity in research.
- Toxicogenomics: The Comparative Toxicogenomics Database (CTD) bridges chemical toxicity data across species , but this compound’s toxicological profile remains uncharacterized in the evidence.
- Structural analogs : Compounds like 1-tert-Butyl-4-methylbenzene () share steric properties but differ in aromaticity and reactivity.
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